

Application Notes and Protocols for 3-Hydroxy-2-iodopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Iodopyridin-3-ol*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 3-Hydroxy-2-iodopyridine as a versatile building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This compound serves as a valuable precursor for the synthesis of a wide range of substituted 3-hydroxypyridine derivatives, a scaffold present in numerous biologically active molecules.

Introduction

3-Hydroxy-2-iodopyridine is a key synthetic intermediate possessing two reactive sites: a hydroxyl group amenable to O-alkylation or conversion to a triflate, and an iodo group at the 2-position, which is highly reactive in various cross-coupling reactions. The pyridine nitrogen also influences the reactivity of the ring system. This combination of functionalities allows for the regioselective introduction of diverse substituents, making it a valuable tool in the synthesis of complex molecules for drug discovery and materials science.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Data for 3-Hydroxy-2-iodopyridine

Property	Value
CAS Number	40263-57-8
Molecular Formula	C ₅ H ₄ INO
Molecular Weight	221.00 g/mol
Appearance	White to tan crystalline solid
Melting Point	189-193 °C[1]
Solubility	Slightly soluble in water

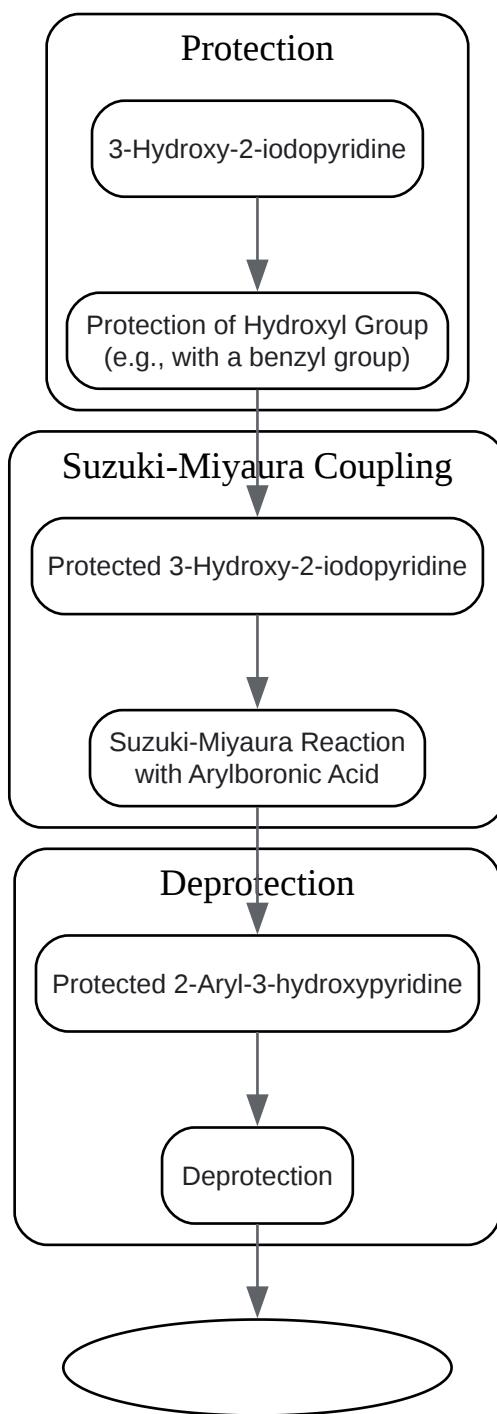
Safety Precautions: 3-Hydroxy-2-iodopyridine is classified as harmful and an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated fume hood.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While direct coupling with 3-Hydroxy-2-iodopyridine can be challenging due to potential interference from the acidic hydroxyl group, a common and effective strategy involves the protection of the hydroxyl group prior to the cross-coupling reaction. A subsequent deprotection step reveals the desired 2-aryl-3-hydroxypyridine.

Alternatively, the hydroxyl group can be converted to a triflate, which can then participate in a Suzuki-Miyaura coupling to introduce a substituent at the 3-position after the 2-position has been functionalized.

Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: Workflow for the synthesis of 2-Aryl-3-hydroxypyridines.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Protected 2-Iodopyridine Derivative

This protocol is a general guideline based on established procedures for similar substrates. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

- Protected 3-hydroxy-2-iodopyridine (e.g., 3-(benzyloxy)-2-iodopyridine) (1.0 equiv)
- Arylboronic acid (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0 - 3.0 equiv)
- Degassed solvent (e.g., 1,4-Dioxane/ H_2O , Toluene/ H_2O)

Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add the protected 3-hydroxy-2-iodopyridine, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
- Under a positive flow of inert gas, add the palladium catalyst.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Expected Outcomes

Entry	Arylboronic Acid	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Expected Yield of 4-Aryl-2-bromopyridine (%)
1	Phenylboronic acid	Pd(PPh ₃) 4 (3)	K ₂ CO ₃ (2)	Dioxane/ H ₂ O (4:1)	80-90	4-12	85-95
2	4-Methoxyphenylboronic acid	PdCl ₂ (dpf) (3)	Cs ₂ CO ₃ (2)	Toluene/ H ₂ O (4:1)	90-100	6-16	80-90
3	3-Tolylboronic acid	Pd(PPh ₃) 4 (5)	K ₃ PO ₄ (3)	DMF/H ₂ O (5:1)	80	4-8	82-92
4	2-Thiophenboronic acid	Pd(PPh ₃) 4 (3)	K ₂ CO ₃ (2)	Dioxane/ H ₂ O (4:1)	85	6-14	75-85

Note:

Yields

are

estimates

based on
analogous

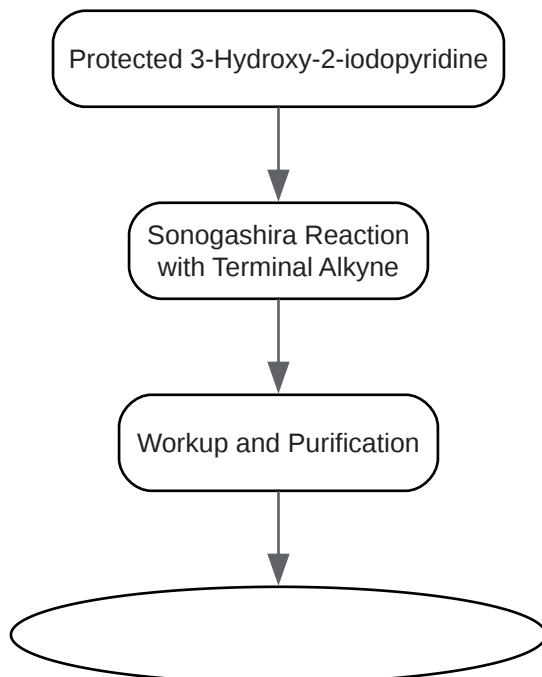
reactions

and may
vary.

Application 2: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties into the 3-hydroxypyridine scaffold, which can then be further elaborated or may themselves impart biological activity. Similar to the Suzuki coupling, protection of the hydroxyl group is often a prudent step.

Experimental Workflow: Sonogashira Coupling



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Caption: Workflow for the Sonogashira coupling of a protected 3-Hydroxy-2-iodopyridine.

Protocol: General Procedure for Sonogashira Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

- Protected 3-hydroxy-2-iodopyridine (1.0 equiv)
- Terminal alkyne (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%)

- Copper(I) iodide (CuI, 1-5 mol%)
- Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
- Anhydrous solvent (e.g., THF, DMF, or Toluene)

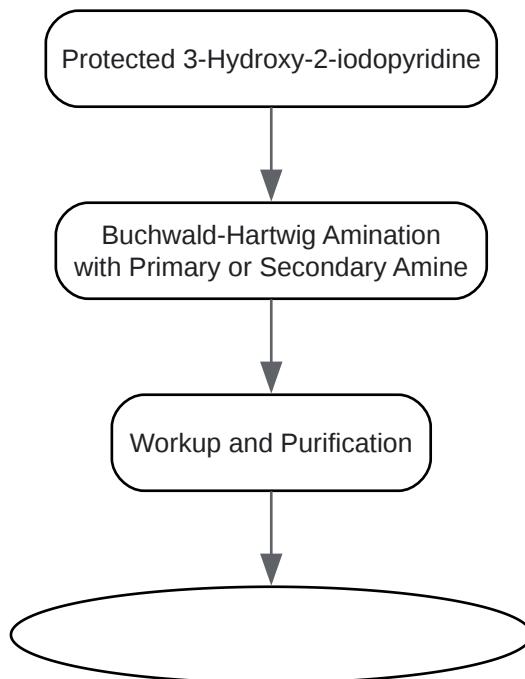
Procedure:

- To a dry Schlenk flask, add the protected 3-hydroxy-2-iodopyridine, palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the anhydrous solvent and the amine base.
- Add the terminal alkyne dropwise via syringe.
- Stir the reaction mixture at room temperature or heat as required (typically 25-70 °C).
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the 3-hydroxypyridine core, a common feature in many pharmaceutical agents.

Experimental Workflow: Buchwald-Hartwig Amination



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Caption: Workflow for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general procedure and optimization of the ligand, base, and solvent may be necessary for challenging substrates.

Materials:

- Protected 3-hydroxy-2-iodopyridine (1.0 equiv)
- Amine (1.1 - 1.5 equiv)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$, 1-5 mol%)
- Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1-1.2 times the Pd loading)
- Strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.2 - 2.0 equiv)

- Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
- Add the protected 3-hydroxy-2-iodopyridine and the amine.
- Add the anhydrous solvent.
- Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Dilute with an organic solvent and filter through a plug of celite.
- Wash the filtrate with water and brine, dry, and concentrate.
- Purify the product by column chromatography.

Biological Activity of 3-Hydroxypyridine Derivatives

The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific IC_{50} values for compounds derived directly from 3-Hydroxy-2-iodopyridine are not readily available in the initial literature search, related structures have shown promise in various therapeutic areas. For instance, substituted 3-hydroxypyridin-2(1H)-ones have been identified as inhibitors of influenza A endonuclease.^[1] The synthetic routes described above provide access to novel analogs that can be screened for a variety of biological targets, including but not limited to:

- Kinase Inhibition: The pyridine core can act as a hinge-binding motif in many protein kinases.
- Antiviral Agents: As demonstrated by the influenza endonuclease inhibitors.^[1]

- Antibacterial and Antifungal Agents: The introduction of various lipophilic and hydrogen-bonding groups can lead to compounds with antimicrobial properties.
- Central Nervous System (CNS) Agents: The pyridine moiety is present in many CNS-active drugs.

The protocols provided herein offer a foundation for the synthesis of libraries of 3-hydroxypyridine derivatives for screening in drug discovery programs.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical mechanism of action for a kinase inhibitor derived from 3-Hydroxy-2-iodopyridine, where the compound binds to the ATP-binding site of a target kinase, thereby inhibiting downstream signaling.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

These application notes and protocols are intended to guide researchers in the effective use of 3-Hydroxy-2-iodopyridine as a versatile synthetic building block. By employing the described cross-coupling reactions, a diverse array of novel 3-hydroxypyridine derivatives can be accessed for further investigation in drug discovery and materials science.

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References

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